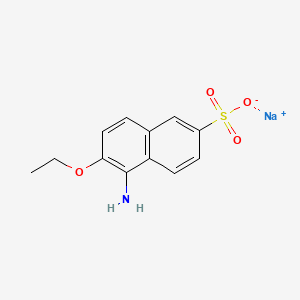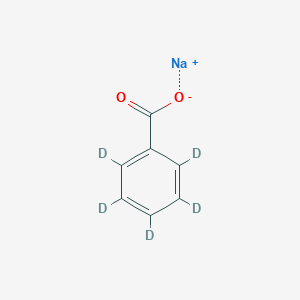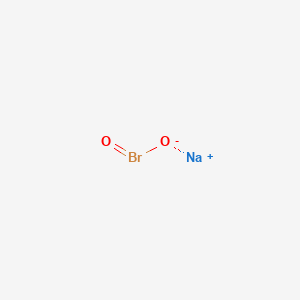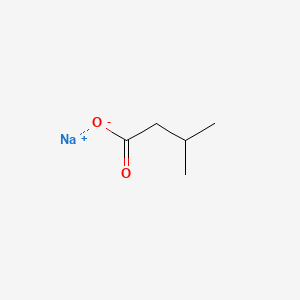
Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate (also known as SENS) is a novel synthetic compound that has been developed for use in a variety of scientific research applications. This compound is a member of a class of compounds known as naphthalene sulfonates, which have been found to have a variety of biochemical and physiological effects. SENS is a stable, water-soluble compound that is relatively easy to synthesize and is highly versatile in its applications. In
科学的研究の応用
SENS has been found to have a variety of applications in scientific research. It has been used in studies of molecular recognition, enzyme catalysis, and protein-protein interactions. In addition, SENS has been used in studies of drug design and development, as well as in the study of drug metabolism and transport. It has also been used in studies of cellular processes such as signal transduction and cell membrane transport.
作用機序
The mechanism of action of SENS is not yet fully understood. However, it is believed that SENS acts as an inhibitor of certain enzymes, such as proteases and lipases, which are involved in the breakdown of proteins and lipids. In addition, SENS has been found to interact with certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
SENS has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as proteases and lipases, which are involved in the breakdown of proteins and lipids. In addition, SENS has been found to interact with certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
実験室実験の利点と制限
SENS has several advantages and limitations for use in laboratory experiments. One advantage is that it is a stable, water-soluble compound that is relatively easy to synthesize and is highly versatile in its applications. In addition, SENS is relatively non-toxic and has been found to have minimal side effects when used in laboratory experiments. However, one limitation of SENS is that it is not yet fully understood, and its mechanism of action is still under investigation.
将来の方向性
The potential future directions for the use of SENS are numerous. For example, SENS could be used in the development of new drugs and pharmaceuticals, as well as in the study of molecular recognition, enzyme catalysis, and protein-protein interactions. In addition, SENS could be used in the study of cellular processes such as signal transduction and cell membrane transport. Finally, SENS could be used in the development of novel diagnostic tools for medical applications.
合成法
SENS can be synthesized from commercially available 5-amino-6-ethoxynaphthalene-2-sulfonic acid (AENSA) using a simple two-step process. The first step involves the reaction of AENSA with a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium salt. The second step involves the reaction of the salt with sodium sulfate to form SENS. This process is simple and efficient, and can be easily scaled up for large-scale production.
特性
IUPAC Name |
sodium;5-amino-6-ethoxynaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S.Na/c1-2-17-11-6-3-8-7-9(18(14,15)16)4-5-10(8)12(11)13;/h3-7H,2,13H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSIKRXXRVRPJF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NNaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate | |
CAS RN |
84145-62-0 |
Source


|
| Record name | Sodium 5-amino-6-ethoxynaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)

